molecular formula C13H18N2O3 B13728681 2,6-Diamino-2-benzoylhexanoic acid

2,6-Diamino-2-benzoylhexanoic acid

Cat. No.: B13728681
M. Wt: 250.29 g/mol
InChI Key: RHOFEAFRHFWJTO-UHFFFAOYSA-N
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Description

2,6-Diamino-2-benzoylhexanoic acid is an organic compound that belongs to the class of alpha amino acids It is characterized by the presence of two amino groups and a benzoyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-2-benzoylhexanoic acid can be achieved through several synthetic routes. One common method involves the reaction of resorcinol with carbon dioxide under the action of an alkali metal salt at elevated temperatures and pressures. This reaction typically takes place in the presence of a solvent such as absolute ethanol . Another method involves the use of organotrifluoroborate salts in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-2-benzoylhexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoyl derivatives, while reduction can produce benzyl derivatives.

Scientific Research Applications

2,6-Diamino-2-benzoylhexanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Diamino-2-benzoylhexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-Diamino-2-benzoylhexanoic acid include:

  • 2,6-Diaminopimelic acid
  • 2,6-Dihydroxybenzoic acid
  • 2,6-Diaminopurine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. For instance, the presence of both amino and benzoyl groups allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2,6-diamino-2-benzoylhexanoic acid

InChI

InChI=1S/C13H18N2O3/c14-9-5-4-8-13(15,12(17)18)11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,14-15H2,(H,17,18)

InChI Key

RHOFEAFRHFWJTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCCCN)(C(=O)O)N

Origin of Product

United States

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